molecular formula C10H20O3 B147596 Ethyl 3-hydroxy-2,2,4-trimethylpentanoate CAS No. 7403-65-8

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate

Cat. No.: B147596
CAS No.: 7403-65-8
M. Wt: 188.26 g/mol
InChI Key: XCXVWELTULZAKL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate is an organic compound with the molecular formula C10H20O3. It is a derivative of pentanoic acid and is characterized by the presence of an ethyl ester group and a hydroxyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,2,4-trimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,2,4-trimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2,4-trimethylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for enzymes, leading to various biochemical transformations.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxy-2,2,4-trimethylbutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 3-hydroxy-2,2,4-trimethylhexanoate: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

ethyl 3-hydroxy-2,2,4-trimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7-8,11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXVWELTULZAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288230
Record name NSC54809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-65-8
Record name NSC54809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC54809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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